(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine
Brand Name: Vulcanchem
CAS No.: 1414348-35-8
VCID: VC0148363
InChI: InChI=1S/C9H9F2N/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6-,9-/m1/s1
SMILES: C1C(C1N)C2=CC(=C(C=C2)F)F
Molecular Formula: C9H9F2N
Molecular Weight: 169.175

(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine

CAS No.: 1414348-35-8

Cat. No.: VC0148363

Molecular Formula: C9H9F2N

Molecular Weight: 169.175

* For research use only. Not for human or veterinary use.

(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine - 1414348-35-8

Specification

CAS No. 1414348-35-8
Molecular Formula C9H9F2N
Molecular Weight 169.175
IUPAC Name (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine
Standard InChI InChI=1S/C9H9F2N/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6-,9-/m1/s1
Standard InChI Key QVUBIQNXHRPJKK-HZGVNTEJSA-N
SMILES C1C(C1N)C2=CC(=C(C=C2)F)F

Introduction

Chemical Identity and Structural Properties

(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine is a chiral organic compound with two stereogenic centers in a cyclopropane ring. The molecule contains a 3,4-difluorophenyl group attached to the cyclopropane ring and an amine functionality, with both substituents in the trans configuration.

Basic Information

The compound is identified by several systematic identifiers and registry numbers, which are summarized in the following table:

ParameterValue
CAS Registry Numbers1414348-35-8, 1532594-73-2
Molecular FormulaC₉H₉F₂N
Molecular Weight169.17 g/mol
IUPAC Name(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine
InChIInChI=1S/C9H9F2N/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6-,9-/m1/s1
SMILESC1C@@HC2=CC(=C(C=C2)F)F

Structural Characteristics

The compound features a cyclopropane ring with an amine group and a 3,4-difluorophenyl substituent. The stereochemistry is defined as (1R,2R), indicating the specific three-dimensional orientation of these groups. The cyclopropane ring creates a rigid, strained structure that contributes to the compound's chemical reactivity and pharmacological properties.

Physical Properties

The physical properties of (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine are critical for understanding its behavior in chemical reactions and formulations.

Physical State and Appearance

The compound typically exists as a white to off-white solid at room temperature.

Synthesis Methods

Several synthetic routes have been developed for the preparation of (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine, with variations aimed at improving yield, stereoselectivity, and scalability for industrial applications.

Cyclopropanation of Alkenes

One common synthetic approach involves the cyclopropanation of 3,4-difluorostyrene derivatives. This method begins with 3,4-difluorobenzaldehyde, which undergoes a Wittig reaction to form the corresponding alkene, followed by asymmetric cyclopropanation using diazoacetate derivatives in the presence of chiral catalysts.

Synthesis from Difluorobenzene

This synthetic route starts with 1,2-difluorobenzene, which is reacted with 3-chloropropionyl chloride to produce 3-chloro-1-(3',4'-difluorophenyl)-propan-1-one. Subsequent transformation to a nitro intermediate, followed by stereoselective reduction and cyclization, yields the target compound.

The key steps in this route include:

  • Formation of 3-chloro-1-(3',4'-difluorophenyl)-propan-1-one from 1,2-difluorobenzene

  • Conversion to 1-(3',4'-difluorophenyl)-3-nitro-propan-1-one

  • Stereoselective reduction using chiral oxazaborolidine

  • Cyclization to form the cyclopropane ring

  • Reduction of the nitro group to the amine

Asymmetric Synthesis Using Rhodium Catalysis

A more recent approach employs rhodium-catalyzed asymmetric synthesis, starting with (5H)-furan-2-one and 3,4-difluorophenylboronic acid derivatives. This method offers advantages in terms of stereoselectivity and efficiency.

The reaction conditions for this approach include:

  • Asymmetric 1,4-addition reaction at temperatures between -10°C and 110°C

  • Use of transition metal rhodium complexes with chiral ligands

  • Ring opening with thionyl chloride

  • Amidation with ammonia water

Industrial Production Methods

For large-scale manufacturing, the synthesis methods have been optimized to ensure consistency, yield, and cost-effectiveness.

Continuous Flow Processes

Industrial production often employs continuous flow reactors rather than batch processes, allowing for better temperature control and reaction monitoring. This approach enhances safety when handling reactive intermediates and improves reproducibility.

Scale-Up Considerations

Several factors must be addressed during scale-up:

  • Safe handling of hazardous reagents like thionyl chloride

  • Control of stereoselectivity to maintain product quality

  • Environmental considerations and waste management

  • Cost-effective purification methods

Applications in Pharmaceutical Industry

(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine serves as a critical intermediate in pharmaceutical synthesis, particularly for antiplatelet medications.

Ticagrelor Synthesis

The compound is a key intermediate in the synthesis of ticagrelor, a platelet aggregation inhibitor used for preventing thrombotic events in patients with acute coronary syndrome or myocardial infarction.

The stereochemistry of the cyclopropane moiety is crucial for the biological activity of the final pharmaceutical product, making the stereoselective synthesis of this intermediate particularly important.

Other Pharmaceutical Applications

Beyond ticagrelor, the compound and its derivatives have potential applications in developing other pharmaceuticals targeting various biological pathways where precise three-dimensional molecular recognition is important.

Analytical Methods

Various analytical techniques are employed to characterize and ensure the quality of (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine.

Spectroscopic Identification

Standard spectroscopic methods for identification and characterization include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Infrared (IR) spectroscopy

  • Mass Spectrometry (MS)

Chromatographic Analysis

Chromatographic techniques used for purity determination include:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC)

  • Thin-Layer Chromatography (TLC)

SolventSolubility
DMSOSlightly soluble
MethanolSlightly soluble
WaterPoorly soluble

Isomers and Related Compounds

Several stereoisomers and structural analogs of (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine exist, with different properties and applications.

Stereoisomers

The compound has three other stereoisomers:

  • (1S,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine - The enantiomer

  • (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine - A diastereomer

  • (1S,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine - Another diastereomer

The (1R,2S) diastereomer is also used as a pharmaceutical intermediate, specifically in ticagrelor synthesis.

Salts and Derivatives

Several salt forms of the compound have been prepared and characterized:

  • Hydrochloride salt - Improves stability and solubility in aqueous media

  • Mandelic acid salt - Often used for resolution of enantiomers and improving crystallinity

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